molecular formula C16H20N4O4S B2745738 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methyl-2-nitrophenyl)acetamide CAS No. 514182-99-1

2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methyl-2-nitrophenyl)acetamide

Cat. No.: B2745738
CAS No.: 514182-99-1
M. Wt: 364.42
InChI Key: VZFTULQVARPGJQ-WUKNDPDISA-N
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Description

The compound 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methyl-2-nitrophenyl)acetamide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with ethyl and ethylimino groups at positions 3 and 2, respectively, and an acetamide moiety linked to a 4-methyl-2-nitrophenyl group. Thiazolidinones are heterocyclic compounds with broad pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities . This compound shares structural similarities with other thiazolidinone derivatives, which are often modified at the N-phenylacetamide or thiazolidinone ring to enhance bioactivity .

Properties

IUPAC Name

2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methyl-2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-4-17-16-19(5-2)15(22)13(25-16)9-14(21)18-11-7-6-10(3)8-12(11)20(23)24/h6-8,13H,4-5,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFTULQVARPGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(S1)CC(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-])CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural uniqueness of the target compound lies in its 4-methyl-2-nitrophenyl acetamide substituent and 3-ethyl-2-(ethylimino) groups on the thiazolidinone ring. Below is a comparative analysis with key analogues:

Compound Name Key Structural Features Bioactivity Highlights References
Target Compound 4-methyl-2-nitrophenyl acetamide; 3-ethyl-2-(ethylimino) Antimicrobial (potential, inferred from class)
N-(2-bromo-4-methylphenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide 2-bromo-4-methylphenyl acetamide; identical thiazolidinone core Not explicitly reported
2-[(2Z)-3-allyl-2-(2-fluorophenylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-ethoxyphenyl)acetamide 4-ethoxyphenyl acetamide; allyl and 2-fluorophenylimino substituents Not reported
N-(2-hydroxyphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide 2-hydroxyphenyl acetamide; 5-benzylidene and 2-thioxo modifications Antioxidant, anticancer (in vitro)
2-{2-[(E)-(3-isopropyl-2,4-dioxothiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide 4-methylphenyl acetamide; isopropyl and dioxo modifications Not reported

Key Observations :

  • The ethylimino group at position 2 distinguishes it from analogues with phenylimino (e.g., ) or sulfonyl substituents (e.g., ), which may alter electronic properties and bioactivity.

Physicochemical Properties

Comparative physicochemical

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound Not reported ~1699 (thiazolidinone) N-H: 8.50–9.00; CH3: 1.20–1.50
N-(4-methyl-2-nitrophenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide 240 (analogue 9d ) 1699 (C=O thiazolidinone) CH3CH2: 1.10–1.30; aromatic H: 7.20–8.10
2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide Not reported Similar C=O stretches Fluorophenyl H: 7.30–7.80

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